molecular formula C9H12N2 B1429048 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196146-61-8

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B1429048
CAS No.: 1196146-61-8
M. Wt: 148.2 g/mol
InChI Key: WPPNBKOCFRWOQJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization and decarboxylation . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to other naphthyridine derivatives, it may exhibit different pharmacological profiles and applications .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPNBKOCFRWOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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